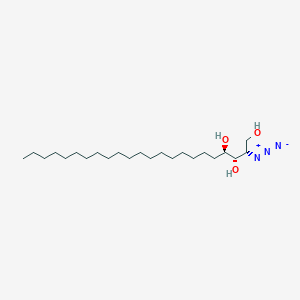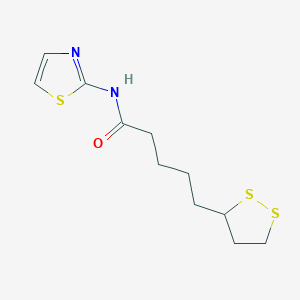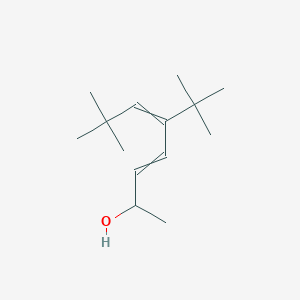
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is an organic compound with the molecular formula C14H26O It is characterized by the presence of a tert-butyl group and two methyl groups attached to an octadiene backbone, with a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures, typically around 418.15 K, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadiene backbone can be reduced to single bonds.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic tert-butyl and methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butylphenol: Shares the tert-butyl groups but lacks the octadiene backbone.
Methyl 4-formylbenzoate: Contains a formyl group and a benzene ring but lacks the tert-butyl and methyl groups.
Uniqueness
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is unique due to its combination of a hydroxyl group, tert-butyl groups, and an octadiene backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
919516-36-2 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C14H26O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h8-11,15H,1-7H3 |
Clave InChI |
MQGILFJEMZDFEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC(=CC(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


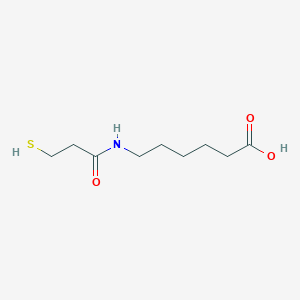
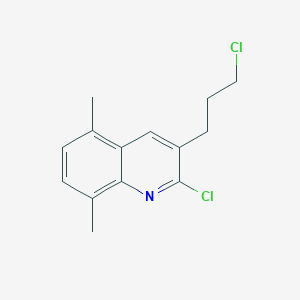
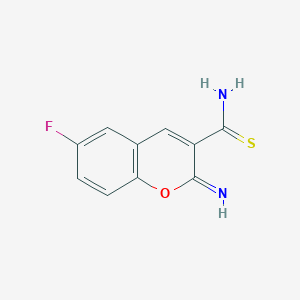
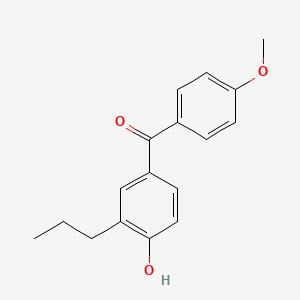
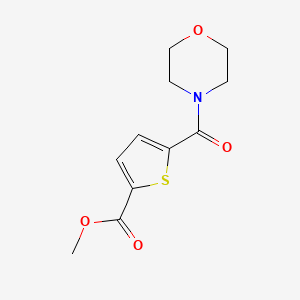
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)
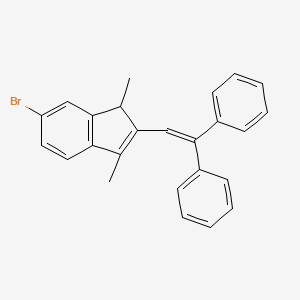
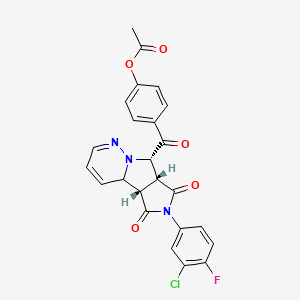
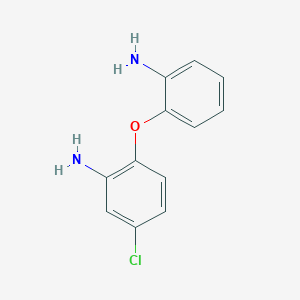
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
